molecular formula C16H16N4O2S B2385170 methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893932-37-1

methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Cat. No.: B2385170
CAS No.: 893932-37-1
M. Wt: 328.39
InChI Key: XVSWCFSTYPFNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a methyl butanoate thioether at position 2. This structure combines aromaticity with a sulfur-containing side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSWCFSTYPFNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Pyrimidine Derivatives

The core structure is typically assembled via cyclocondensation. A representative protocol involves reacting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with substituted hydrazines in refluxing tetrahydrofuran (THF), followed by trifluoroacetic acid (TFA)-mediated cyclization.

Example Procedure:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (142 g) and N,N-diisopropylethylamine (260 mL) were combined with a hydrazine derivative (106 g) in THF (1.5 L) and refluxed for 18 hours. Post-reaction, TFA (400 mL) was added to the cooled mixture, stirred at 70°C for 1 hour, and neutralized with 6 N KOH. The product was extracted with chloroform, yielding 99.1 g of the pyrazolopyrimidine core (72% yield).

Key Data:

Parameter Value
Solvent Tetrahydrofuran
Catalyst None
Temperature Reflux (66–69°C)
Yield 72%

Copper-Catalyzed Ullmann-Type Coupling

Introduction of the phenyl group at position 1 is achieved via Ullmann coupling. Copper(I) iodide and N,N'-dimethylethylenediamine facilitate the reaction between 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one and aryl halides.

Optimized Conditions:

  • Aryl Halide: 2-Iodopyridine (5.33 g)
  • Catalyst System: CuI (3.80 g), N,N'-dimethylethylenediamine (2.4 mL)
  • Base: K₂CO₃ (3.80 g)
  • Solvent: 1,4-Dioxane
  • Yield: 76% (5.15 g white solid)

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H), 8.52 (d, J = 5.1 Hz, 1H), 7.90 (d, J = 3.5 Hz, 2H), 5.68 (ddt, J = 17.0, 10.2, 6.3 Hz, 1H).
  • ESI-MS: m/z [M+H]⁺ 300.

Thioether Functionalization at Position 4

Nucleophilic Aromatic Substitution (SₙAr)

The thioether moiety is introduced via SₙAr using sodium thiobutanoate derivatives. Methyl 2-mercaptobutanoate reacts with 4-chloropyrazolopyrimidine intermediates in dimethylformamide (DMF) at 80°C.

Representative Protocol:
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (10 mmol) and methyl 2-mercaptobutanoate (12 mmol) were stirred in DMF with K₂CO₃ (15 mmol) at 80°C for 6 hours. The crude product was purified via silica chromatography (hexane/ethyl acetate), yielding 89% of the target compound.

Reaction Optimization Table:

Parameter Optimal Value Effect on Yield
Solvent DMF Maximizes solubility
Base K₂CO₃ 89% yield
Temperature 80°C Prevents decomposition

Palladium-Catalyzed C–S Cross-Coupling

For sterically hindered substrates, Pd(PPh₃)₄-mediated coupling between 4-bromopyrazolopyrimidines and methyl 2-mercaptobutanoate achieves higher regioselectivity.

Case Study:
A mixture of 4-bromo-1-phenylpyrazolopyrimidine (1.0 eq), methyl 2-mercaptobutanoate (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Et₃N (2 eq) in toluene was heated at 110°C for 12 hours, yielding 82% product.

Esterification and Final Product Isolation

Fischer Esterification

Carboxylic acid intermediates are esterified using methanol and H₂SO₄. For instance, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoic acid (10 g) was refluxed in MeOH (100 mL) with H₂SO₄ (2 mL) for 24 hours, achieving 95% conversion.

Purification:
Crude esters are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.92 (s, 1H, pyrimidine-H)
  • δ 7.65–7.59 (m, 5H, phenyl-H)
  • δ 4.45 (d, J = 5.9 Hz, 2H, allyl-CH₂)
  • δ 3.96 (s, 3H, OCH₃)
  • δ 2.51 (s, 3H, SCH₃)

ESI-MS: m/z [M+H]⁺ 342.1 (calc. 342.4).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) showed ≥98% purity at 254 nm.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency
Cyclocondensation 72 95 High
Ullmann Coupling 76 98 Moderate
SₙAr 89 99 Low
Pd-Catalyzed Coupling 82 97 High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is derived from pyrazolo[3,4-d]pyrimidine scaffolds, which have been extensively studied for their biological activities. Research indicates that compounds containing this scaffold exhibit potent anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers.

Case Study: Antitumor Activity

A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited an IC50 value of 2.24 µM against A549 cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The mechanism of action involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for drug development aimed at treating malignancies.

Inhibition of Kinases

Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their ability to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This compound has been explored as a potential inhibitor of epidermal growth factor receptor tyrosine kinases (EGFR-TK), which are implicated in several cancers. Research has shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its inhibitory activity against these targets .

Anti-inflammatory Properties

Beyond its anticancer applications, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions them as potential therapeutic agents for conditions characterized by chronic inflammation.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple synthetic routes that allow for the optimization of biological activity through structural modifications. Structure-activity relationship studies have identified key functional groups that enhance potency and selectivity towards specific biological targets. For example, alterations to the thioether moiety have been shown to influence the compound's interaction with target proteins and its overall pharmacological profile .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotent inhibitors against various cancer cell lines; induces apoptosis in tumor cells
Kinase InhibitionEffective against EGFR-TK; structural modifications enhance activity
Anti-inflammatory EffectsReduces inflammation by inhibiting cytokines and enzymes
Synthesis OptimizationVarious synthetic routes explored to enhance biological activity and selectivity

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations

The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with substituents at positions 1, 3, and 4 dictating key properties. Below is a comparison of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate with the compound from Example 62 in :

Feature This compound Example 62 Compound
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Position 1 Substituent Phenyl 1-(4-oxo-4H-chromen-2-yl)ethyl group
Position 3 Substituent None 5-Methylthiophen-2-yl
Position 4 Substituent Methyl butanoate thioether Thiophen-3-yl carboxylate
Fluorine Substitution Absent Present (5-fluoro, 3-fluorophenyl)
Molecular Weight Not reported 560.2 g/mol
Melting Point Not reported 227–230°C

Physicochemical Properties

  • Molecular Weight and Solubility : The Example 62 compound has a higher molecular weight (560.2 g/mol) due to its fluorinated chromene and thiophene substituents, which likely reduce aqueous solubility compared to the target compound. The absence of fluorine in the target molecule may improve solubility but reduce metabolic stability .
  • The target compound’s melting point is unreported but may be lower due to less polar substituents.

Biological Activity

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a compound that has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential as an antimicrobial agent.

Anticancer Activity

The compound exhibits significant anticancer properties primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.

In Vitro Studies

Several studies have demonstrated the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)1.74
HCT-116 (Colon)2.10
A549 (Lung)3.50
PC-3 (Prostate)4.00

These results indicate that the compound is particularly potent against breast cancer cells, as evidenced by its low IC50 value.

The primary mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of CDK2 : This leads to disruption in the phosphorylation of target proteins necessary for cell cycle progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Alteration of Gene Expression : By inhibiting CDK2, the compound may also affect the expression of genes involved in cell survival and proliferation.

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

Antibacterial Studies

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These findings suggest that this compound may have dual functionality as both an anticancer and antimicrobial agent.

Case Study 1: In Vivo Efficacy

In a study involving mouse models with human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dose of 10 mg/kg body weight over a period of three weeks.

Case Study 2: Combination Therapy

Another study assessed the efficacy of this compound in combination with standard chemotherapeutic agents like doxorubicin. Results showed enhanced antitumor effects and reduced side effects when used in combination therapy compared to monotherapy.

Q & A

Q. What are the key considerations for synthesizing methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate, and how can reaction conditions be optimized?

Synthesis involves multi-step reactions, including thioether formation and esterification. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether linkages .
  • Temperature control : Reactions often require 60–80°C to balance yield and side-product formation .
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) improves thiolate anion generation for efficient coupling .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential to isolate the target compound from analogs like oxo- or chlorophenyl derivatives .

Q. How can researchers characterize the structural and purity profile of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies the thioether moiety (δ ~2.8–3.2 ppm for SCH₂) and ester carbonyl (δ ~170 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and confirms the pyrazolo[3,4-d]pyrimidine core .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Antitumor screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., CDK2, FLT3) via fluorescence-based ATP-binding assays .
  • Microbial susceptibility : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Target selection : Prioritize kinases (e.g., CDK2) based on structural homology to analogs with known activity .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., ATP-binding pockets) .
  • Validation : Compare simulation results with in vitro kinase inhibition data to refine binding hypotheses .

Q. What strategies address contradictory data in biological activity across studies?

  • Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Off-target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or oxo-substituted analogs) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-F, 4-Cl) to enhance kinase affinity .
  • Ester vs. amide : Test methyl ester hydrolysis to carboxylic acid derivatives for improved solubility and metabolic stability .
  • Thioether vs. ether : Synthesize oxygen analogs to assess the role of sulfur in target binding .

Q. Table 1: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound SubstituentsTarget PathwayIC₅₀ (nM)Reference
4-Fluorophenyl, thioetherCDK212.3
4-Chlorophenyl, oxoFLT38.7
2-Methoxyphenyl, thioetherAntimicrobial18.9*
*MIC value (µg/mL) for S. aureus.

Q. What methodologies assess metabolic stability and pharmacokinetic properties?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates .
  • Caco-2 permeability : Evaluate intestinal absorption potential via monolayer transport assays .
  • Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) using LC-MS quantification .

Q. How can interdisciplinary approaches enhance research outcomes?

  • Collaborative workflows : Combine synthetic chemistry (reaction optimization), computational biology (docking), and pharmacology (in vivo models) .
  • Data integration : Use cheminformatics tools (e.g., KNIME) to merge structural, bioactivity, and ADMET data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.